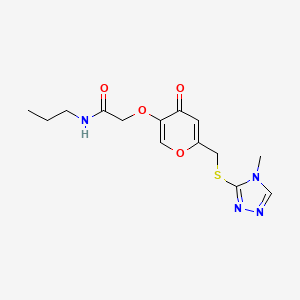

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide

Description

This compound features a pyran-4-one core substituted with a triazole-thioether moiety and an N-propylacetamide side chain. The 4-methyl-1,2,4-triazole group is linked via a thioether bridge to the pyran ring, while the acetamide group is attached through an ether oxygen at the pyran-3-position. Structural characterization likely employs spectroscopic methods (e.g., NMR, UV-Vis) and X-ray crystallography, with software like SHELX facilitating refinement .

Properties

IUPAC Name |

2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-3-4-15-13(20)7-22-12-6-21-10(5-11(12)19)8-23-14-17-16-9-18(14)2/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBBHYQJUZBATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=COC(=CC1=O)CSC2=NN=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide typically involves multi-step chemical reactions. The process begins with the preparation of the triazole ring, followed by the formation of the pyran ring, and finally the coupling of these intermediates with the acetamide group. Common reagents used in these reactions include bromobenzene derivatives, hydrazides, and various electrophiles .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted triazole derivatives .

Scientific Research Applications

Structural Characteristics

| Component | Description |

|---|---|

| Triazole Ring | Provides antifungal and antibacterial properties |

| Pyran Moiety | Enhances stability and solubility |

| Acetamide Group | Increases bioavailability and modulates pharmacokinetics |

Antifungal Activity

Research has highlighted the antifungal properties of compounds containing triazole rings. The triazole moiety in this compound is expected to exhibit similar antifungal activity as seen in other triazole derivatives like fluconazole and itraconazole. Studies indicate that such compounds can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Preliminary studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The presence of the thioether group may enhance this activity by interfering with bacterial metabolic pathways .

Anticancer Potential

Recent investigations into 1,2,4-triazole derivatives have revealed promising anticancer properties. Compounds similar to 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Nonlinear Optical Properties

The compound's unique structure may also lend itself to applications in materials science, particularly in nonlinear optics. Research on related triazole compounds has shown potential for use in optical devices due to their ability to alter light propagation characteristics. This could lead to advancements in photonic applications such as sensors and laser technologies .

Case Study 1: Antifungal Efficacy

A study conducted on a series of triazole derivatives found that compounds with similar structural motifs exhibited significant antifungal activity against Candida species. The synthesized compound was tested against various strains, showing a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .

Case Study 2: Anticancer Activity

In vitro testing on breast cancer cell lines demonstrated that the compound induced significant cytotoxicity at low concentrations. The study utilized the MTT assay to quantify cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Properties

The compound shares structural similarities with triazole-thioether derivatives reported in , such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide (7a–7c) . Below is a comparative analysis:

Research Findings and Implications

Electronic Properties :

- The pyran-4-one core in the target compound introduces a conjugated keto group, which may enhance electron-withdrawing effects compared to the bromophenyl group in 7a–7c. This could redshift UV-Vis absorption relative to 7a–7c (295–298 nm), though experimental data is lacking.

- The N-propylacetamide side chain may improve solubility in polar solvents compared to the N-phenylpropanamide in 7a–7c.

The pyran moiety could modulate target selectivity due to its planar structure.

Crystallographic Analysis :

- Structural determination of such compounds frequently relies on SHELX-based refinement for small-molecule crystallography . Differences in packing efficiency between pyran and phenyl cores may influence crystallinity.

Biological Activity

The compound 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide is a novel derivative belonging to the class of triazole and pyran compounds. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activities such as antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

- Triazole moiety : Known for its role in various pharmacological activities.

- Pyran ring : Associated with diverse biological functions.

- Thioether linkage : Enhances interaction with biological targets.

The synthesis of this compound typically involves multi-step reactions aimed at achieving high yields and purity. Key physical properties include solubility in organic solvents and stability under standard laboratory conditions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to the target molecule showed effective inhibition against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were recorded as low as 31.25 µg/mL, indicating potent antibacterial activity .

Antifungal Activity

The antifungal potential of the compound has also been explored. Triazole derivatives are well-known for their efficacy against fungal pathogens, particularly in treating infections caused by Candida species. The compound's mechanism likely involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole-containing compounds. For instance, derivatives similar to our target compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values reported were significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for cancer treatment .

Case Studies

- Antibacterial Evaluation : In a comparative study, several triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 16 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

- Antifungal Screening : A series of pyran-based triazole derivatives were evaluated for antifungal activity against Candida albicans. The results indicated that compounds with similar structural features to the target molecule had significant antifungal effects with MIC values ranging from 8 to 32 µg/mL .

- Cytotoxicity Assays : A study conducted on various cancer cell lines revealed that derivatives of the target compound induced apoptosis in cancer cells at concentrations as low as 10 µM. This suggests a potent anticancer mechanism that warrants further investigation .

Research Findings

The biological activities of this compound can be summarized as follows:

| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Inhibition of growth | 16 µg/mL |

| Antifungal | Candida albicans | Inhibition of growth | 8 - 32 µg/mL |

| Anticancer | Various cancer cell lines | Induction of apoptosis | IC50 < 10 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide, and how can structural purity be validated?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the 1,2,4-triazole and pyran moieties. A common approach includes:

- Step 1 : Cyclocondensation of thiosemicarbazide derivatives to form the 4-methyl-1,2,4-triazole core, followed by thioether linkage to the pyran ring .

- Step 2 : Protection of reactive groups (e.g., hydroxyl or carbonyl) during coupling to the N-propylacetamide chain to avoid side reactions .

- Validation : Use ¹H/¹³C NMR to confirm regiochemistry, LC-MS for molecular weight verification, and elemental analysis for purity (>98% by HPLC) .

Q. How can researchers optimize reaction conditions for introducing the thioether bridge in this compound?

- Methodological Answer : Apply Design of Experiments (DoE) principles to screen variables (e.g., solvent polarity, temperature, catalyst). For example:

- Central Composite Design (CCD) can identify optimal conditions for thiol-alkylation reactions, minimizing byproducts like disulfide formation .

- Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, and how can molecular docking resolve conflicting assay data?

- Methodological Answer :

- In silico Prediction : Use the PASS program to forecast pharmacological activity (e.g., kinase inhibition or antimicrobial potential) based on structural analogs .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Discrepancies in experimental IC₅₀ values may arise from solvation effects or protein conformational states; refine docking using explicit solvent molecular dynamics (MD) simulations .

Q. How can structural modifications to the pyran-4-one or triazole groups alter toxicity profiles without compromising activity?

- Methodological Answer :

- SAR Analysis : Systematically replace substituents (e.g., methyl on triazole with ethyl or halogen) and assess cytotoxicity via MTT assays. For example:

- Fluorination of the pyran ring may enhance metabolic stability but requires monitoring for increased hepatotoxicity .

- In vitro ADMET : Use Caco-2 permeability assays and cytochrome P450 inhibition screens to prioritize derivatives .

Q. What experimental approaches resolve contradictions in bioactivity data across different cell lines or models?

- Methodological Answer :

- Dose-Response Reproducibility : Validate assays in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific uptake or efflux issues .

- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition) that may explain variability .

Methodological Challenges

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.

- Analysis : UPLC-QTOF-MS to identify degradation fragments; compare with synthetic standards for confirmation .

Q. How can researchers design robust stability studies for long-term storage of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.